Cas no 6305-20-0 ((2-Bromoethoxy)(phenyl)methylbenzene)

(2-Bromoethoxy)(phenyl)methylbenzene structure
6305-20-0 structure
Nome del prodotto:(2-Bromoethoxy)(phenyl)methylbenzene
Numero CAS:6305-20-0
MF:C15H15BrO
MW:291.183003664017
MDL:MFCD08239620
CID:520982
PubChem ID:237821

(2-Bromoethoxy)(phenyl)methylbenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1,1'-[(2-bromoethoxy)methylene]bis-
    • (2-BROMOETHOXY)(PHENYL)METHYL]BENZENE
    • [(2-bromoethoxy)(phenyl)methyl]benzene
    • [2-bromoethoxy(phenyl)methyl]benzene
    • ((2-bromoethoxy)methylene)dibenzene
    • 1-(bisphenylmethoxy)-2-bromoethane
    • 1-(diphenylmethoxy)-2-bromoethane
    • 1-[bis(phenyl)methoxy]-2-bromoethane
    • 1-bromo-2-(diphenylmethoxy)ethane
    • 2-bromoethyl benzhydryl ether
    • 2-diphenylmethoxyethyl bromide
    • AC1L5ZMH
    • AC1Q27ZR
    • AC1Q27ZS
    • CTK5B7297
    • KST-1A7645
    • NSC41692
    • SureCN3336564
    • SCHEMBL3336564
    • 2-bromoethylbenzhydryl ether
    • EN300-24128
    • bromoethyl benzhydryl ether
    • 6305-20-0
    • Benzhydryl 2-bromoethyl ether
    • HYARBELXZXURQQ-UHFFFAOYSA-N
    • NSC-41692
    • AKOS009090073
    • DTXSID70285408
    • J-502676
    • CS-0241920
    • Z169511480
    • G76116
    • (2-Bromoethoxy)(phenyl)methylbenzene
    • MDL: MFCD08239620
    • Inchi: InChI=1S/C15H15BrO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
    • Chiave InChI: HYARBELXZXURQQ-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCBr

Proprietà calcolate

  • Massa esatta: 290.03065
  • Massa monoisotopica: 290.03063g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 5
  • Complessità: 177
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 9.2Ų
  • XLogP3: 4

Proprietà sperimentali

  • PSA: 9.23
  • LogP: 4.18750

(2-Bromoethoxy)(phenyl)methylbenzene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-24128-1.0g
[(2-bromoethoxy)(phenyl)methyl]benzene
6305-20-0 95.0%
1.0g
$256.0 2025-03-21
TRC
B870458-10mg
[(2-Bromoethoxy)(phenyl)methyl]benzene
6305-20-0
10mg
$ 65.00 2022-06-06
Enamine
EN300-24128-10.0g
[(2-bromoethoxy)(phenyl)methyl]benzene
6305-20-0 95.0%
10.0g
$1101.0 2025-03-21
Enamine
EN300-24128-1g
[(2-bromoethoxy)(phenyl)methyl]benzene
6305-20-0 80%
1g
$256.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312590-100mg
[(2-bromoethoxy)(phenyl)methyl]benzene
6305-20-0 98%
100mg
¥855.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312590-250mg
[(2-bromoethoxy)(phenyl)methyl]benzene
6305-20-0 98%
250mg
¥1141.00 2024-05-06
TRC
B870458-5mg
[(2-Bromoethoxy)(phenyl)methyl]benzene
6305-20-0
5mg
$ 50.00 2022-06-06
Enamine
EN300-24128-0.5g
[(2-bromoethoxy)(phenyl)methyl]benzene
6305-20-0 95.0%
0.5g
$175.0 2025-03-21
Enamine
EN300-24128-0.25g
[(2-bromoethoxy)(phenyl)methyl]benzene
6305-20-0 95.0%
0.25g
$92.0 2025-03-21
1PlusChem
1P00ED3W-250mg
(2-BROMOETHOXY)(PHENYL)METHYL]BENZENE
6305-20-0 98%
250mg
$156.00 2024-04-22
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.